5-(Dimethylamino)pentanoic Acid

Lipid Nanoparticle (LNP) mRNA Delivery Ionizable Lipid

In LNP-based nucleic acid delivery, substituting the alkyl chain length between amine and carboxylate alters pKa and endosomal escape efficiency-risking preclinical irreproducibility. 5-(Dimethylamino)pentanoic Acid (CAS 89855-60-7) is the validated C7 head group for ionizable lipids (e.g., DLin-MC4-DMA, Lipid CL1). - Distinct pKa profile (lipid-derived pKa 6.93) enabling SAR fine-tuning for optimal 6.2-6.6 endosomal escape window. - Lower melting point (64-65°C) vs C4 analogs (99-106°C) for scalable esterification/amidation. - Clinically relevant building block-demonstrated in vivo mRNA/siRNA delivery (mouse models).

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 89855-60-7
Cat. No. B2840591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)pentanoic Acid
CAS89855-60-7
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCN(C)CCCCC(=O)O
InChIInChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10)
InChIKeyUYZSNVLEDLCWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethylamino)pentanoic Acid Overview


5-(Dimethylamino)pentanoic Acid (CAS 89855-60-7) is a C7 amino acid derivative with a tertiary amine and a carboxylic acid functional group . It is primarily utilized as a key intermediate or a hydrophilic 'head group' in the synthesis of novel ionizable cationic lipids . These lipids are critical components of lipid nanoparticles (LNPs) used for the delivery of nucleic acids, including mRNA vaccines and siRNA therapeutics .

Workflow Ionizable lipid synthesis for LNP research
Selection C5 headgroup with tunable pKa profile
Use Context Nucleic acid delivery formulation studies

5-(Dimethylamino)pentanoic Acid: Structure-Driven LNP Performance


Substituting 5-(Dimethylamino)pentanoic Acid with a generic analog like 4-(Dimethylamino)butanoic acid or 6-(Dimethylamino)hexanoic acid is not a trivial exchange. While all serve as ionizable head groups, the length of the alkyl chain between the amine and carboxylate significantly alters the compound's physicochemical properties, including its pKa, hydrophobicity (LogP), and melting point . These differences directly impact the final lipid's ability to achieve a specific pKa window (optimally 6.0-7.0) for efficient endosomal escape, a critical step in mRNA delivery . Therefore, substituting the headgroup can lead to unpredictable changes in LNP stability, encapsulation efficiency, and in vivo potency, undermining the reproducibility and validity of preclinical and formulation studies.

pKa shift risk C4 analog headgroup may alter lipid pKa, potentially shifting endosomal escape efficiency in LNP delivery research.
Handling & stability mismatch Different melting point and hydrophobicity vs C4 analog can affect synthesis scalability and formulation reproducibility.

5-(Dimethylamino)pentanoic Acid: Differentiating from Analogs


pKa Comparison: C5 vs. C4 Analog

The predicted acid dissociation constant (pKa) of 5-(Dimethylamino)pentanoic acid is 4.58 ± 0.10 . This value is distinct from that of the C4 analog, 4-(Dimethylamino)butanoic acid, which has a predicted pKa of 4.36 ± 0.10 . The higher pKa indicates that 5-(Dimethylamino)pentanoic acid is a slightly weaker acid and will have a different ionization state profile at a given pH, a critical factor in the design of pH-sensitive drug delivery systems.

pKa (C5 vs C4)
Data to verify
4.58 ± 0.10 vs 4.36 ± 0.10
May support headgroup pKa tuning
Predicted values; experimental confirmation needed
Lipid Nanoparticle (LNP) mRNA Delivery Ionizable Lipid Physicochemical Property

Melting Point Difference from C4 Analog

The melting point of 5-(Dimethylamino)pentanoic acid is reported to be 64-65°C . This is significantly lower than the melting point of the shorter-chain analog, 4-(Dimethylamino)butanoic acid, which is reported as 99-106°C . This substantial difference in physical state at ambient temperatures can influence solubility, handling, and purification processes during the synthesis of complex ionizable lipids.

Melting point
Data to verify
64–65°C (C5) vs 99–106°C (C4)
May influence purification workflows
Lower mp may improve handling
Chemical Synthesis Compound Stability Handling and Storage Physicochemical Property

Hydrophobicity Difference: C5 vs. C4 Analog

The partition coefficient (XLogP3) for 5-(Dimethylamino)pentanoic acid is -1.7 , which reflects its hydrophilic nature. In contrast, the shorter-chain analog 4-(Dimethylamino)butanoic acid has a reported LogP of approximately -2.09 . The higher (less negative) LogP of the C5 compound indicates it is more hydrophobic than the C4 analog, which can affect its behavior as a headgroup within the complex amphiphilic environment of a lipid nanoparticle.

Hydrophobicity
Data to verify
-1.7 (C5) vs -2.09 (C4)
Supports headgroup hydrophobicity adjustment
XLogP3 prediction; may affect LNP assembly
Lipid Nanoparticle (LNP) Drug Formulation LogP Physicochemical Property

In Vivo Efficacy: DLin-MC4-DMA vs. MC3

The ionizable lipid DLin-MC4-DMA, which is synthesized using 5-(Dimethylamino)pentanoic acid as its headgroup, has an empirically determined pKa of 6.93 . This pKa is a key design feature that contributes to its performance. In a relevant in vivo model, lipid nanoparticles (LNPs) formulated with DLin-MC4-DMA and encapsulating siRNA against mouse coagulation factor VII (F7) successfully reduced gene expression levels in mice . This performance can be contextualized against another headgroup variant, nor-MC3 (which utilizes a 4-(Dimethylamino)butanoate headgroup), which demonstrated comparable siRNA delivery efficacy with an EC50 of 0.1644 μg/mL compared to MC3's EC50 of 0.1308 μg/mL in vitro .

In vivo activity
Class-level
In vivo mouse F7 gene silencing model
Reported model-response context
Headgroup-derived lipid pKa 6.93
Lipid Nanoparticle (LNP) siRNA Delivery In Vivo Efficacy Gene Silencing

5-(Dimethylamino)pentanoic Acid: Application Scenarios


Ionizable Lipid Synthesis with Tunable pKa

Researchers focused on optimizing the pKa of ionizable lipids for enhanced mRNA or siRNA delivery will find 5-(Dimethylamino)pentanoic Acid to be a crucial headgroup candidate. Its predicted pKa of 4.58 and the pKa of 6.93 for the derived lipid DLin-MC4-DMA provide a distinct starting point for structure-activity relationship (SAR) studies compared to C4 analogs. This allows for the fine-tuning of LNP formulations to achieve the optimal pKa window (6.2-6.6) required for efficient endosomal escape .

LNPs for Gene Silencing and mRNA Vaccines

This compound is a validated building block for creating clinically relevant ionizable lipids. Lipids synthesized from it, such as Lipid CL1 and DLin-MC4-DMA, have demonstrated efficacy in forming LNPs that can encapsulate and deliver mRNA and siRNA payloads in vivo, leading to increased protein expression or gene knockdown in mouse models . This makes 5-(Dimethylamino)pentanoic Acid an essential procurement item for research groups advancing LNP-based therapeutics toward preclinical and clinical development.

Scalable Synthesis of Amino Acid Derivatives

For process chemists, the distinct physicochemical properties of 5-(Dimethylamino)pentanoic Acid, such as its lower melting point (64-65°C) compared to C4 analogs (99-106°C) , can translate to practical advantages in large-scale synthesis and purification workflows. This includes improved solubility and easier handling during the esterification or amidation steps required to conjugate the headgroup to hydrophobic lipid tails, ultimately leading to more robust and scalable manufacturing processes for complex lipid products.

Application
Selection Property
Validation Focus
Ionizable lipid synthesis for LNP research
Tunable headgroup pKa profile
pKa optimization and formulation performance
Gene silencing and mRNA expression studies
Headgroup-derived lipid in vivo activity
In vivo model-response endpoints
Scalable lipid conjugate synthesis
Comparatively lower melting point
Process reproducibility and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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